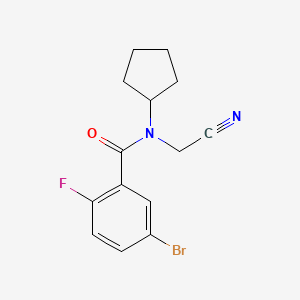![molecular formula C21H22N2O3S2 B2771131 3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 892851-21-7](/img/structure/B2771131.png)
3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of sulfonamide compounds and has shown promising results in various studies related to its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and plays a crucial role in the regulation of pH levels in tumor microenvironments. Inhibition of CA IX leads to a decrease in the pH levels, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide. One potential area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is the identification of new targets for this compound, which can expand its potential use in various diseases. Additionally, further studies are needed to investigate the toxicity and safety of this compound in vivo.
Synthesemethoden
The synthesis of 3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide involves the reaction of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-11-15(2)20(16(3)12-14)18-13-27-21(22-18)23-19(24)9-10-28(25,26)17-7-5-4-6-8-17/h4-8,11-13H,9-10H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFJGMHUPXQMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2771053.png)
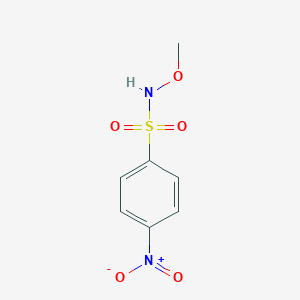
![[3-(Methoxymethyl)oxetan-3-yl]methanamine](/img/structure/B2771057.png)
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2771060.png)
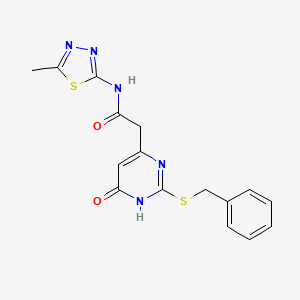
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
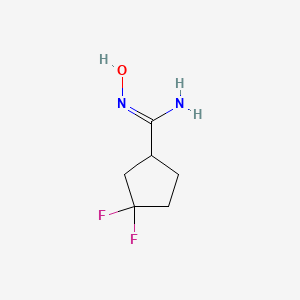
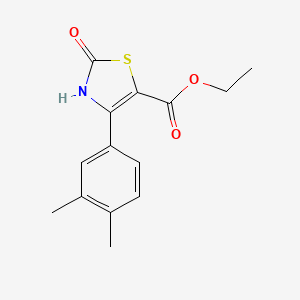
![Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2771067.png)
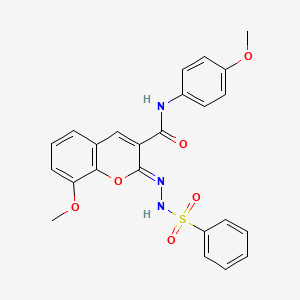
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)
